Tetrabutylammonium tribromide

Overview

Description

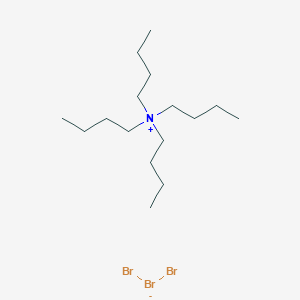

Tetrabutylammonium tribromide, abbreviated to TBATB, is a pale orange solid with the formula [N(C4H9)4]Br3 . It is a salt of the lipophilic tetrabutylammonium cation and the linear tribromide anion . The salt is sometimes used as a reagent in organic synthesis as a conveniently weighable, solid source of bromine .

Synthesis Analysis

The compound is prepared by treatment of solid tetra-n-butylammonium bromide with bromine vapor . Instead of bromine, tetra-n-butylammonium bromide can also be reacted with vanadium pentoxide and aqueous hydrogen peroxide, or alternatively with ceric ammonium nitrate .Chemical Reactions Analysis

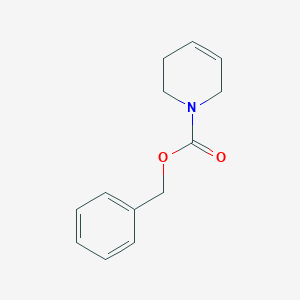

Tetrabutylammonium Tribromide (TBATB) is used as an efficient generator of HBr for an efficient chemoselective reagent for acetalization of carbonyl compounds . Acyclic and cyclic acetals of various carbonyl compounds were obtained in excellent yields under a mild reaction condition in the presence of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide (TBATB) in absolute alcohol .Physical And Chemical Properties Analysis

Tetrabutylammonium tribromide is a pale orange solid, red when recrystallized from DMF . It has a melting point of 71 to 76 °C .Scientific Research Applications

Organic Synthesis: Bromination Reagent

TBATB is widely used as a brominating agent in organic synthesis. It serves as a solid source of bromine, which is convenient for weighing and handling in the laboratory . The compound is particularly useful for the selective bromination of organic substrates, where it can facilitate the introduction of bromine atoms into molecules, a key step in many synthetic pathways.

Catalyst in Sugar Derivative Synthesis

In the field of carbohydrate chemistry, TBATB has been employed as a catalyst for the preparation of O-isopropylidene derivatives of free sugars . This application is significant because it allows for the protection of sugar hydroxyl groups, enabling further chemical modifications without affecting the sensitive sugar structure.

Chemoselective Cleavage of Ethers

TBATB is utilized for the chemoselective cleavage of tert-butyldimethylsilyl (TBDMS) ethers in methanol . This is an important process in organic synthesis, as it allows for the selective removal of protecting groups without disturbing other functional groups in the molecule.

Synthesis of Bioactive Heterocycles

As a phase-transfer catalyst, TBATB catalyzes the synthesis of bioactive heterocycles . These heterocyclic compounds are foundational structures in many pharmaceuticals and are crucial for the development of new drugs with various biological activities.

Nanotechnology: Silver Nanowire Synthesis

In nanotechnology, TBATB has been used to induce the synthesis of silver nanowires (AgNWs) . These nanowires have applications in creating transparent conductive films, which are essential components in modern electronic devices due to their low sheet resistance and high transmittance.

Green Chemistry: Eco-Friendly Reagent

TBATB is recognized as an effective green reagent for one-pot reactions . Its use aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. This includes minimizing the use of hazardous substances and promoting energy efficiency.

Mechanism of Action

Target of Action

Tetrabutylammonium tribromide (TBATB) is a reagent used in organic synthesis . It primarily targets organic compounds, such as hydroquinone , and acts as a source of bromide ions for substitution reactions .

Mode of Action

TBATB interacts with its targets through a process known as oxidation. For instance, in the oxidation of hydroquinone, the main reactive species of the oxidant (TBATB) and substrate were found to be the Br−3 ion and hydroquinoid, respectively . The reaction proceeds with prior complex formation between the reactants followed by its slow decomposition to generate semiquinone and bromine radicals .

Biochemical Pathways

The oxidation of hydroquinone by TBATB usually proceeds through an initial, rate-determining, one-electron transfer step, generating the semiquinone radical . The second, fast, step of the reaction involves either further oxidation of the semiquinone radical by the oxidant or disproportionation to give the final product benzoquinone .

Result of Action

The action of TBATB results in the oxidation of the target compound. For example, in the case of hydroquinone, the end product of the reaction is benzoquinone . This transformation is significant in organic synthesis, enabling the creation of a variety of chemical compounds.

Action Environment

The action of TBATB can be influenced by various environmental factors. For instance, the oxidation of hydroquinone by TBATB was carried out in a 50% V/V aqueous acetic acid medium . The solvent effect was verified using the Grunwald–Winstein equation, which is consistent with an SN2 mechanism . Furthermore, the reaction was studied at five different temperatures, indicating that temperature can also influence the reaction .

Safety and Hazards

Tetrabutylammonium tribromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid dust formation . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

properties

InChI |

InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSLZJZUSYNITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028457 | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium tribromide | |

CAS RN |

38932-80-8 | |

| Record name | Tetrabutylammonium tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38932-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the common applications of tetrabutylammonium tribromide in organic synthesis?

A1: Tetrabutylammonium tribromide (TBATB) finds wide use in organic synthesis due to its mild reaction conditions and its ability to act both as a brominating agent and catalyst. Key applications include:

- Oxidation Reactions: TBATB oxidizes various functional groups, including alcohols [], aldehydes [, , ], sulfoxides [], thioacids [], and hypophosphite [].

- Bromination Reactions: It serves as a selective brominating agent for aromatic amines [], alkynes [], acetophenone [], and chalcones [].

- Deoximation: TBATB efficiently converts aldo- and keto-oximes to their corresponding carbonyl compounds [].

- Protection and Deprotection: It acts as a catalyst for the protection of carbonyl compounds as acetals [] and thioacetals [] and for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers [].

- Synthesis of Heterocycles: TBATB facilitates the synthesis of various heterocyclic compounds, including 1,5-benzothiazepines [], benzo[f]chromeno[3,4-b]quinoline-6-ones [], and 2-aminobenzothiazoles [].

Q2: How does tetrabutylammonium tribromide act as a brominating agent?

A2: TBATB can release a tribromide ion (Br3-) which acts as an electrophile. This electrophilic tribromide ion can then attack electron-rich sites in organic molecules, such as double bonds or activated aromatic rings, leading to bromination [, , , , ].

Q3: Can you provide an example of a reaction mechanism where tetrabutylammonium tribromide acts as a catalyst?

A3: In the synthesis of gem-diacylates from aldehydes, TBATB catalyzes the reaction by first activating the anhydride, facilitating a nucleophilic attack on the aldehyde. It then helps regenerate the anhydride through an intermolecular attack of a second acetate group [].

Q4: What is the role of tetrabutylammonium tribromide in the synthesis of silver nanowires?

A4: TBATB acts as an auxiliary additive in the synthesis of silver nanowires (AgNWs). It plays a crucial role in both the generation of silver seeds and the directional growth of these seeds into high-aspect-ratio nanowires [].

Q5: Does the solvent influence the reactions involving tetrabutylammonium tribromide?

A5: Yes, the solvent plays a significant role in reactions involving TBATB. For example:

- Polarity: The rate of oxidation reactions generally increases with increasing solvent polarity [, ].

- Protic vs. Aprotic: In protic solvents like methanol, TBATB can participate in bromomethoxylation reactions [], while in aprotic solvents, it favors bromination of double bonds [].

Q6: What is the molecular formula and weight of tetrabutylammonium tribromide?

A6: The molecular formula of tetrabutylammonium tribromide is C16H36Br3N, and its molecular weight is 482.27 g/mol.

Q7: What are the key spectroscopic techniques used to characterize tetrabutylammonium tribromide?

A7: Commonly used techniques include:

- NMR Spectroscopy (1H and 13C): Provides information about the structure and purity of TBATB [, , ].

- Mass Spectrometry (HRMS): Confirms the molecular weight and fragmentation pattern [].

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule [, ].

Q8: How does the structure of tetrabutylammonium tribromide contribute to its reactivity?

A8:

Q9: Are there specific safety considerations when handling tetrabutylammonium tribromide?

A11: Yes, TBATB should be handled with care. It is an oxidizing agent and can cause skin and eye irritation. Proper personal protective equipment should be worn when using this reagent. Compliance with local safety regulations and guidelines is essential [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B42584.png)